azepane-4-sulfonyl fluoride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepane-4-sulfonyl fluoride hydrochloride is a chemical compound with significant applications in various fields such as organic synthesis, chemical biology, and medicinal chemistry. It is known for its unique stability and reactivity balance, making it a valuable intermediate in the synthesis of biologically active molecules and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azepane-4-sulfonyl fluoride hydrochloride typically involves the fluorosulfonylation of azepane derivatives. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and concise, providing a straightforward approach to producing sulfonyl fluorides . Another method involves the one-pot synthesis from sulfonates or sulfonic acids under mild reaction conditions using readily available reagents .
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorosulfonylation processes. These processes utilize sulfuryl fluoride gas or other solid reagents as synthetic equivalents of electrophilic fluorosulfonyl synthons . The production methods are designed to ensure high yield and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Azepane-4-sulfonyl fluoride hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild conditions, often in the presence of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various sulfonamide derivatives, while oxidation reactions can produce sulfonic acids or sulfonates.
Scientific Research Applications
Azepane-4-sulfonyl fluoride hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is employed in the study of enzyme inhibition and protein modification, particularly in the development of protease inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of azepane-4-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonyl fluoride group can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the development of protease inhibitors, where the compound can selectively target and inactivate specific proteases.
Comparison with Similar Compounds
Azepane-4-sulfonyl fluoride hydrochloride can be compared with other similar compounds, such as:
Azepane: A cyclic secondary amine used as a precursor to various drugs and pesticides.
Sulfonyl Fluorides: A class of compounds with widespread applications in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its combination of the azepane ring and the sulfonyl fluoride group, providing a balance of stability and reactivity that is valuable in both research and industrial applications.
Properties
IUPAC Name |
azepane-4-sulfonyl fluoride;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO2S.ClH/c7-11(9,10)6-2-1-4-8-5-3-6;/h6,8H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTJMNRDOIVQJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)S(=O)(=O)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.